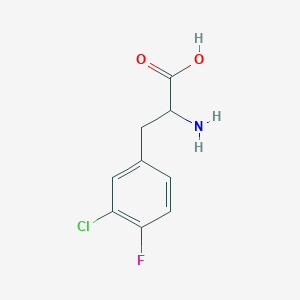
3-Chloro-4-fluoro-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoro-DL-phenylalanine is a chemical compound that is used in scientific research . It exhibits diverse properties, enabling its application in various fields such as drug discovery, pharmaceutical synthesis, and biomolecular studies.
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClFNO2 . The molecular weight is 217.63 . The InChI code is 1S/C9H9ClFNO2/c10-6-3-5 (1-2-7 (6)11)4-8 (12)9 (13)14/h1-3,8H,4,12H2, (H,13,14) .Aplicaciones Científicas De Investigación
Biochemical and Pharmacological Effects of Phenolic Acids
Phenolic acids, like Chlorogenic Acid (CGA), demonstrate a range of biological and pharmacological effects including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. These compounds, found in green coffee extracts and tea, could modulate lipid metabolism and glucose in metabolic disorders, offering a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Experimental Models in Phenylketonuria Research
The development of accurate models for phenylketonuria (PKU) using phenylalanine derivatives highlights the groundwork for future research into the pathogenesis and treatment of PKU. These models help in understanding the biochemical evidence on the pathophysiology of PKU, focusing on the behavioral and biochemical adequacy of the models used (Vorhees et al., 1981).
Electrochemical Detection of Amino Acids
Studies have focused on developing sensors and biosensors for detecting amino acids like phenylalanine, using conducting polymers and molecularly imprinted polymers. These advancements are significant for medical and pharmaceutical applications, enabling efficient devices for the quality control of medicines and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).
Pathophysiology of Cognitive Dysfunction in PKU
Understanding the pathogenesis of PKU, especially focusing on the effects of disturbed large neutral amino acid transport on cerebral neurotransmitter and protein synthesis, is crucial. This research helps in unraveling the mechanisms by which elevated blood phenylalanine concentrations disturb cerebral metabolism and cognitive function (de Groot et al., 2010).
Safety and Hazards
Direcciones Futuras
Fluorinated phenylalanines, such as 3-Chloro-4-fluoro-DL-phenylalanine, represent a hot topic in drug research over the last few decades . They have potential applications in enzyme inhibition, therapeutic agents, and topography imaging of tumor ecosystems using PET . Future research may focus on these areas and further explore the potential of these compounds in drug development and other applications .
Propiedades
IUPAC Name |
2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSQVYFGAKUAFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395656 |
Source


|
| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7731-00-2 |
Source


|
| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

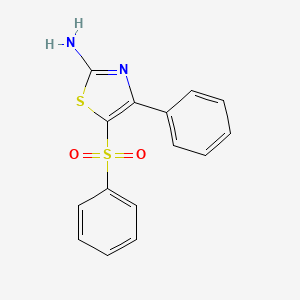
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(4-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1307966.png)
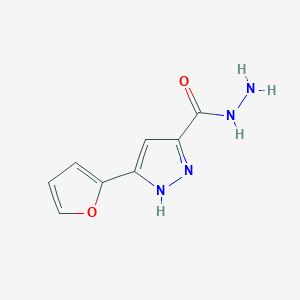

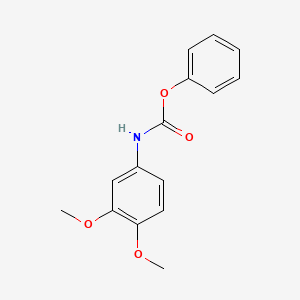

![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)
![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)
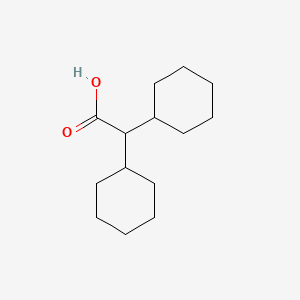

![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)
![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)

